N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide
Description
Properties
IUPAC Name |
N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29ClN4O3/c1-4-5-10-22-15(19)14(16(24)20-17(22)25)21(11-8-12(2)3)13(23)7-6-9-18/h12H,4-11,19H2,1-3H3,(H,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEWGVMXSRPJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)NC1=O)N(CCC(C)C)C(=O)CCCCl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide typically involves multiple steps:
Formation of the Tetrahydropyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydropyrimidine ring.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or amines.
Chlorination: The chlorinated butanamide group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus trichloride.
Coupling Reactions: The final step involves coupling the chlorinated butanamide with the tetrahydropyrimidine derivative under controlled conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the tetrahydropyrimidine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted butanamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful for investigating biological pathways and mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism of action of N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide
- N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylbutyl)butanamide
- N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(4-methylbutyl)butanamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups. The presence of the chlorinated butanamide group and the specific positioning of the amino group contribute to its distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activity, reactivity, and physical properties, making it a valuable compound for research and development.
Biological Activity
N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(3-methylbutyl)butanamide is a compound of significant interest due to its potential biological activities. This compound is characterized by its unique structure that includes a tetrahydropyrimidine core, which is known for various pharmacological properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and research findings.
- Molecular Formula : C14H23ClN4O3
- Molecular Weight : 330.81 g/mol
- CAS Number : 730949-91-4
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the amino group and the dioxo functionality suggests potential interactions with nucleic acids and proteins, which may lead to antitumor and antimicrobial effects.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCC827 | 6.26 ± 0.33 |
| Compound B | NCI-H358 | 6.48 ± 0.11 |
These results suggest that the compound may inhibit tumor growth effectively while maintaining lower toxicity levels compared to traditional chemotherapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
These findings indicate that the compound could serve as a potential lead in developing new antimicrobial agents .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds structurally related to this compound:
- Study on Antitumor Activity : A study conducted on a series of benzimidazole derivatives demonstrated their effectiveness in inhibiting tumor cell proliferation through apoptosis induction mechanisms. The study reported that modifications similar to those found in our compound enhanced the antitumor activity significantly .
- Antimicrobial Efficacy Study : Research involving derivatives of tetrahydropyrimidines showed promising results against resistant strains of bacteria, indicating that structural modifications could enhance their potency against infections .
Q & A
Q. How can researchers optimize the synthesis of this compound using statistical experimental design?
- Methodological Answer : Statistical Design of Experiments (DoE) is critical for optimizing multi-step syntheses. For example, reaction parameters such as solvent polarity (e.g., DMF vs. dichloromethane), temperature (e.g., 60–100°C), and catalyst loading can be systematically varied using factorial or response surface designs to maximize yield and purity. Central composite designs are particularly effective for identifying nonlinear relationships between variables. Reaction progress should be monitored via TLC or HPLC .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : After synthesis, purification often involves sequential steps:
- Liquid-liquid extraction to remove unreacted starting materials.
- Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification.
- Recrystallization using solvents like ethanol or acetonitrile to achieve high purity (>95%). Membrane separation technologies (e.g., nanofiltration) may also be applied for scalable purification .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer : Core techniques include:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.
- High-resolution mass spectrometry (HR-MS) for molecular formula validation.
- HPLC-PDA for purity assessment (>98% by area normalization).
- FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies using:
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- Differential scanning calorimetry (DSC) for phase transitions.
- Long-term storage at 4°C, 25°C, and 40°C with humidity control (75% RH). Samples are analyzed monthly via HPLC to track degradation products .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of key synthetic steps?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates. For example, the cyclization step forming the tetrahydropyrimidine ring can be studied using intrinsic reaction coordinate (IRC) analysis. Pair computational results with experimental kinetics (e.g., in situ FT-IR) to validate mechanisms .
Q. What strategies resolve contradictions between predicted and experimental biological activity data?
- Methodological Answer : Discrepancies often arise from unaccounted solvation effects or protein flexibility. Address this by:
Q. How can researchers design analogs to study structure-activity relationships (SAR)?
- Methodological Answer : Focus on modifying substituents critical to bioactivity:
- Butyl/chlorobutyl groups : Replace with branched or aromatic chains to assess hydrophobicity.
- Pyrimidinone core : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate electronic effects.
Evaluate analogs using in vitro assays (e.g., enzyme inhibition) and correlate with computed descriptors (e.g., logP, polar surface area) .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer : Beyond standard assays, employ:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
